

# Application Note: Spectrophotometric Determination of Copper Concentration using 3,5-DiBr-PAESA

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Compound of Interest		
Compound Name:	3,5-DiBr-PAESA	
Cat. No.:	B1257506	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Copper is an essential trace element vital for various biological processes, including enzyme function, iron metabolism, and antioxidant defense.[1] Abnormal copper levels are associated with several diseases, such as Wilson's disease and Menkes syndrome.[2] Therefore, accurate quantification of copper in biological samples is crucial for both clinical diagnostics and biomedical research. This application note describes a sensitive and direct colorimetric method for the quantitative determination of copper concentration using the chromogenic reagent 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA).

#### Principle of the Assay

The **3,5-DiBr-PAESA** method is a direct colorimetric assay that does not require sample deproteinization.[3] The assay is based on the following principles:

- Dissociation: In a weakly acidic buffer, copper is dissociated from proteins like ceruloplasmin. [2][3]
- Reduction: Ascorbic acid is used to reduce cupric ions (Cu<sup>2+</sup>) to cuprous ions (Cu<sup>+</sup>).[4]



- Chelation and Color Formation: The cuprous ions (Cu<sup>+</sup>) then react with **3,5-DiBr-PAESA** to form a stable, colored chelate complex.[3][4]
- Spectrophotometric Measurement: The intensity of the colored complex, which is directly proportional to the total copper concentration in the sample, is measured by absorbance at approximately 580 nm.[2][5]

The reaction can be summarized as follows:

Ceruloplasmin-Cu<sup>2+</sup> (in sample) + Acidic Buffer  $\rightarrow$  Ceruloplasmin + Cu<sup>2+</sup>[6] Cu<sup>2+</sup> + Ascorbic Acid (reduced)  $\rightarrow$  Cu<sup>+</sup> + Ascorbic Acid (oxidized)[6] Cu<sup>+</sup> + **3,5-DiBr-PAESA**  $\rightarrow$  Cu<sup>+</sup>-**3,5-DiBr-PAESA** Complex (colored)[6]

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of the **3,5-DiBr-PAESA** copper assay based on various sources.

Table 1: Assay Specifications

Parameter	Value	References
Wavelength of Maximum Absorbance (λmax)	580 nm (acceptable range: 570-590 nm)	[2][3][5]
Molar Absorptivity	~80,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[5]
Assay Range / Linearity	Up to 500 μg/dL (or 100 μmol/L)	[4][6][7]
Limit of Detection (LOD)	0.1 mg/L or 2 μg/dL	[5][7]
Limit of Quantitation (LOQ)	83 μg/dL	[7]
Incubation Time	5 - 15 minutes	[1][4][5]
Incubation Temperature	Room temperature or 37°C	[1][3][5]

Table 2: Example Reagent and Sample Volumes for Microplate Assay



Component	Volume	Reference
Blank (Purified Water)	12 μL	[3]
Calibrator	12 μL	[3]
Sample	12 μL	[3]
Working Solution	240 μL	[3]
Total Reaction Volume	252 μL	[3]

## **Experimental Protocols**

This section provides a detailed methodology for the determination of copper concentration using the **3,5-DiBr-PAESA** assay.

#### I. Reagent Preparation

- Working Solution: Prepare the working solution by mixing the Buffer and the **3,5-DiBr-PAESA** Chromogen solution. The exact ratio may vary between commercial kits, a common ratio is 240 μL of Buffer to 5 μL of Chromogen for a single test.[3] The working solution should be prepared fresh and brought to room temperature before use.[3] Some protocols may involve dissolving a powdered reagent containing ascorbic acid into a buffer solution.[4]
- Copper Calibrator: A standard copper solution with a known concentration (e.g., 200 μg/dL) is typically provided in commercial kits and is ready to use.[3] If preparing from a stock solution, create a series of dilutions to generate a standard curve.[1]
- Glassware Preparation: To avoid metal contamination, all disposable test tubes and glassware should be washed with 1M nitric acid (HNO₃) or 1M hydrochloric acid (HCl) and then rinsed with distilled water.[3][7]

#### II. Sample Preparation

The appropriate sample preparation method depends on the sample type:

• Serum or Plasma: Centrifuge samples to remove any insoluble substances. It is important to note that EDTA-plasma samples should not be used as EDTA interferes with the assay.[3]



Heparinized plasma is a suitable alternative.[1][7]

- Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[3] The pH of the sample should be adjusted to a range of 2.0 to 8.0.[3]
- Tissue Samples: Homogenize the tissue and then add a 5% Trichloroacetic acid (TCA) solution. Vortex for 1 minute and incubate at 4-8°C for 30 minutes. Centrifuge the mixture at 6,000 rpm for 15 minutes and collect the supernatant for analysis.[3]
- III. Assay Procedure (Microplate Method)
- Bring all reagents and samples to room temperature before starting the assay.[3]
- Pipette 12 μL of the Blank (purified water), Copper Calibrator, and each Sample into separate wells of a microplate.[3]
- Add 240 μL of the prepared Working Solution to each well.[3]
- Mix the contents of the wells carefully using a pipette, avoiding the formation of bubbles.
- Incubate the microplate at room temperature for 10 minutes.[3] Note that some protocols may specify incubation at 37°C for 5 minutes.[1][5]
- Read the absorbance (Optical Density, OD) at 580 nm using a microplate reader. A secondary wavelength reading at 750 nm can be used to correct for background absorbance.[3]

#### IV. Calculation of Copper Concentration

The copper concentration in the sample is calculated using the following formula:

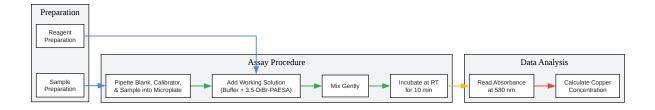
Copper Concentration ( $\mu g/dL$ ) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Calibrator - Absorbance of Blank)] x Concentration of Calibrator ( $\mu g/dL$ )

If a standard curve is generated, the concentration of copper in the samples can be determined by interpolating their absorbance values from the curve.[1]



## **Visualizations**

**Experimental Workflow Diagram** 

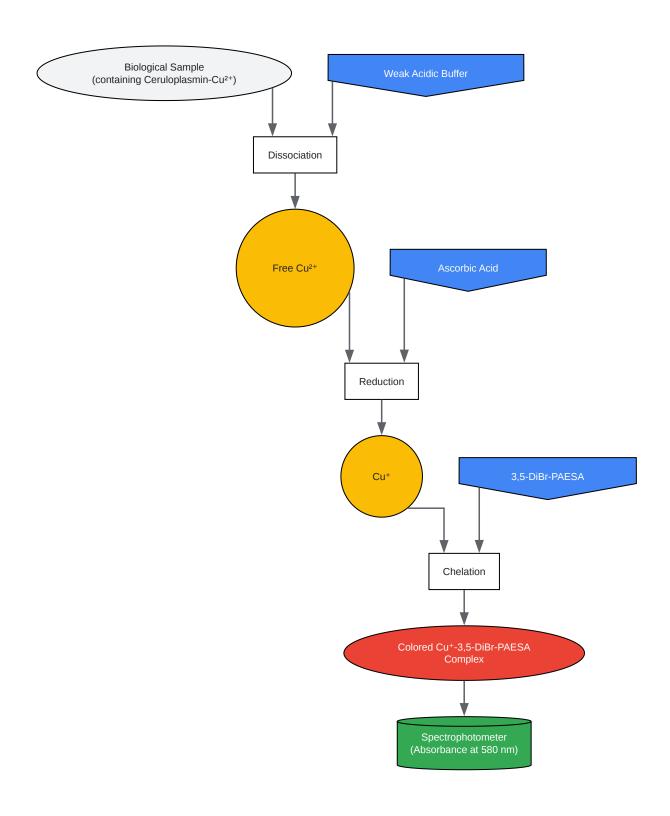


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Caption: Workflow for copper concentration determination.

Signaling Pathway of Copper Detection





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Caption: Copper detection signaling pathway.



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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Copper Concentration using 3,5-DiBr-PAESA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257506#calculating-copper-concentration-from-3-5-dibr-paesa-absorbance-values]

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